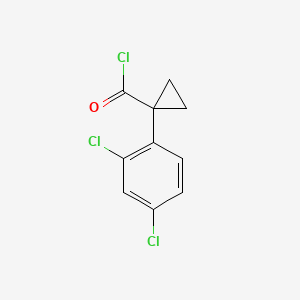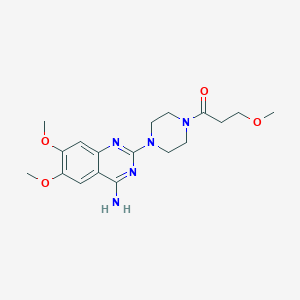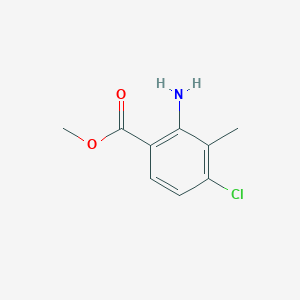
4-Boc-1-cyclopentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-1-cyclopentene is an organic compound with a cyclopentene ring structure substituted with a tert-butyl ester group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Boc-1-cyclopentene can be synthesized through several methods. One common approach involves the reaction of cyclopent-3-ene-1-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester . Another method involves the use of tert-butyl chloroformate and cyclopent-3-ene-1-carboxylic acid in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of tert-butyl cyclopent-3-ene-1-carboxylate typically involves large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
4-Boc-1-cyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopent-3-ene-1-carboxylic acid derivatives.
Reduction: Cyclopent-3-ene-1-methanol.
Substitution: Various substituted cyclopent-3-ene-1-carboxylates.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl cyclopent-3-ene-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of bicyclo[3.2.1]octanes, which are found in natural products and bioactive molecules .
Biology and Medicine
Its derivatives have shown promising biological activities .
Industry
In the industrial sector, tert-butyl cyclopent-3-ene-1-carboxylate is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Wirkmechanismus
The mechanism of action of tert-butyl cyclopent-3-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, its derivatives may inhibit bacterial enzymes or interfere with thrombotic pathways. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1-(2-iodobenzoyl)-cyclopent-3-ene-1-carboxylate: This compound has a similar cyclopentene ring structure but with an additional iodobenzoyl group.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another similar compound with a different substitution pattern on the cyclopentene ring.
Uniqueness
4-Boc-1-cyclopentene is unique due to its specific ester functional group and the reactivity of the cyclopentene ring. This combination allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
tert-butyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C10H16O2/c1-10(2,3)12-9(11)8-6-4-5-7-8/h4-5,8H,6-7H2,1-3H3 |
InChI-Schlüssel |
RXQLNMAPQLUGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B8749642.png)







![7-chloro-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B8749698.png)





